(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid

Catalog No.
S8506679
CAS No.
M.F
C25H29NO4
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid

Product Name

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid

IUPAC Name

(3R)-5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C25H29NO4/c27-24(28)15-18(14-13-17-7-1-2-8-17)26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,1-2,7-8,13-16H2,(H,26,29)(H,27,28)/t18-/m1/s1

InChI Key

XJEBUTOPOMCRLQ-GOSISDBHSA-N

SMILES

C1CCC(C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CCC(C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is a chiral amino acid derivative characterized by its unique structure and properties. Its molecular formula is C25H29NO4, with a molar mass of 407.51 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. The presence of a cyclopentyl group contributes to the hydrophobic character of the molecule, influencing its interactions in biological systems and its potential applications in drug design and synthesis .

The compound undergoes typical reactions associated with amino acids and derivatives, including:

  • Peptide Bond Formation: (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid can react with carboxylic acids or other amino acids to form peptides through condensation reactions.
  • Deprotection: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization or incorporation into peptide chains.
  • Esterification and Amidation: The carboxylic acid moiety can participate in esterification or amidation reactions, expanding its utility in synthetic chemistry .

The biological activity of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is primarily explored in the context of peptide synthesis and drug development. Its hydrophobic properties may enhance the stability and bioavailability of peptides synthesized from it. Moreover, compounds with similar structures have been investigated for their potential antimicrobial properties, suggesting that derivatives could exhibit significant biological activities .

Synthesis of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid typically involves several key steps:

  • Formation of the Fmoc Protected Amino Acid: Starting from commercially available precursors, the amino group is protected using Fmoc chloride.
  • Cyclization: The cyclopentyl group can be introduced through specific cyclization reactions, often requiring careful control of reaction conditions to ensure selectivity.
  • Purification: The final product is purified using techniques such as chromatography to achieve the desired purity for further applications .

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid has several applications:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, particularly for creating peptides with enhanced hydrophobic characteristics.
  • Drug Development: Its unique structure may contribute to the design of novel therapeutic agents, especially in targeting specific biological pathways or enhancing drug stability.
  • Research Tool: It can be utilized in studies exploring protein interactions and structure-function relationships in biological systems .

Interaction studies involving (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid typically focus on its role within peptides. Research indicates that modifications at the amino acid level can significantly influence peptide conformation and binding affinity to target proteins. This compound's hydrophobic nature may enhance interactions with lipid membranes or hydrophobic pockets in proteins, making it a valuable tool for studying membrane proteins or receptor-ligand interactions .

Several compounds share structural features with (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid, including:

  • (S)-2-(Fmoc-amino)-5-cyclopentylpentanoic acid: This compound differs by having an S configuration at the chiral center and exhibits similar applications in peptide synthesis .
  • (R)-3-(Fmoc-amino)-2-methylpropionic acid: This compound features a shorter carbon chain and different hydrophobic characteristics but is also used in peptide synthesis .
  • (R)-3-(Fmoc-amino)-5-phenylpentanoic acid: This compound contains a phenyl group instead of cyclopentyl, affecting its interaction properties and biological activity .

Uniqueness of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic Acid

The unique combination of the Fmoc protecting group and the cyclopentyl side chain distinguishes (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid from other similar compounds. Its specific hydrophobic characteristics make it particularly suitable for synthesizing peptides that require enhanced stability and bioactivity, positioning it as a valuable component in medicinal chemistry and biochemistry research .

Structural Characteristics

The compound features a β-amino acid backbone (amino group at the β-carbon) with a five-carbon side chain terminating in a cyclopentyl group. The Fmoc group protects the α-amino group during synthesis, while the carboxylic acid at the C-terminus enables peptide bond formation.

Table 1: Key Identifiers

PropertyValueSource
CAS Number2350602-46-7
IUPAC Name(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-cyclopentylpentanoic acid
Molecular FormulaC25H29NO4
Molecular Weight407.51 g/mol
Optical RotationR-configuration at β-carbon

The stereochemistry at the β-carbon (R-configuration) is critical for maintaining peptide secondary structure integrity, as demonstrated in comparative studies of β-peptide helices. The cyclopentyl group’s puckered conformation introduces torsional strain that influences side chain packing in synthetic peptides.

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid (C₂₅H₂₉NO₄, molecular weight 407.51 g/mol) features a pentanoic acid backbone substituted at the third carbon with a fluorenylmethoxycarbonyl (Fmoc)-protected amine and a cyclopentyl group at the fifth carbon [1]. The (R)-configuration at the β-carbon (C3) establishes its stereochemical identity, as evidenced by the IUPAC name and the enantiomer-specific InChI code [1]. The Fmoc group—comprising a 9-fluorenylmethyl carbonate moiety—protects the amine during synthesis, while the cyclopentyl substituent introduces steric bulk and hydrophobicity.

The SMILES notation C1CCC(CC1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 highlights the compound’s connectivity: a cyclopentane ring (C1CCC(CC1)), a chiral center ([C@H]), and the Fmoc group (OCC2C3=CC=CC=C3C4=CC=CC=C24) [1]. The InChIKey XJEBUTOPOMCRLQ-GOSISDBHSA-N confirms the (R)-enantiomer’s unique stereochemical fingerprint [1].

Classification Within Cyclopentyl-Substituted β-Amino Acids

This compound belongs to the β³-amino acid subclass, where the amino group resides on the β-carbon relative to the carboxylic acid [3] [5]. Cyclopentyl-substituted β-amino acids are characterized by their alicyclic side chains, which enhance conformational rigidity and hydrophobic interactions in peptide structures [4]. Unlike linear alkyl or aromatic substituents, the cyclopentyl group imposes distinct torsional constraints due to its puckered ring structure, influencing peptide backbone folding and stability [3] [4].

Table 1: Key Features of Cyclopentyl-Substituted β-Amino Acids

FeatureDescription
Backbone Configurationβ³-amino acid (amine at β-carbon)
Side ChainCyclopentyl group (C₅H₉)
HydrophobicityHigh (logP ~4.2, estimated)
Conformational ImpactRestricts rotation at C3-C4 and C4-C5 bonds due to steric hindrance [3] [4]

Comparative Structural Analysis with Analogous Derivatives

Compared to non-cyclopentyl β-amino acids, such as β-alanine or phenylglycine derivatives, (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid exhibits enhanced steric shielding of the peptide backbone. For instance:

  • Cyclohexyl analogs: Larger cyclohexyl groups increase hydrophobicity but reduce ring strain, potentially altering peptide secondary structures [3].
  • Hydroxylated derivatives: Polyhydroxylated cyclopentane β-amino acids (e.g., those derived from hexoses) introduce hydrogen-bonding sites, enabling water solubility and helical conformations [4].

The cyclopentyl group’s smaller size compared to cyclohexyl analogs balances steric bulk and flexibility, making it suitable for designing peptides with defined tertiary structures [3] [4].

Fmoc Protection Group: Mechanistic Role and Reactivity

The Fmoc group serves two primary functions:

  • Amine Protection: Shields the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions [1] [5].
  • Base-Labile Deprotection: Removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving acid-labile protecting groups (e.g., Boc) intact [5].

The Fmoc group’s stability under acidic conditions and its UV activity (λₘₐₓ = 301 nm) facilitate real-time monitoring of coupling efficiency [5]. Its bulkiness also moderates reaction kinetics, reducing racemization risks during amino acid activation [5].

Conformational Dynamics and Steric Constraints

The compound’s conformation is governed by steric interactions between the cyclopentyl group and the Fmoc-protected amine. Key observations include:

  • Gauche Effect: The cyclopentyl group favors a gauche conformation along the C3-C4 bond, stabilizing bent backbone geometries [3] [4].
  • Helical Propensity: In β-peptides, cyclopentyl substituents promote 12-helix or 14-helix formations due to restricted φ and ψ angles [3].
  • Solvent Interactions: Hydrophobic cyclopentyl groups drive micelle formation in aqueous solutions, complicating solution-phase synthesis [4].

Equation 1: Torsional Energy Calculation
The energy barrier for C3-C4 rotation ($$\Delta E$$) can be approximated as:
$$
\Delta E = \frac{V0}{2} \left(1 - \cos 3\theta\right)
$$
where $$V
0$$ is the barrier height (∼8 kJ/mol for cyclopentyl substituents) [4].

The industrial production of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid relies on several well-established synthetic approaches that have been scaled for commercial manufacturing. The compound, with Chemical Abstracts Service registry number 2350602-46-7 and molecular formula C₂₅H₂₉NO₄, represents a specialized fluorenylmethoxycarbonyl-protected amino acid derivative that requires sophisticated synthetic strategies [1] [2].

Fermentation-based production represents the most widely adopted industrial approach for amino acid synthesis, achieving yields of 85-95% for enantiopure L-form amino acids [3]. This methodology utilizes genetically engineered microorganisms, particularly Corynebacterium glutamicum strains, which have been optimized for branched-chain amino acid production [4]. The fermentation process operates under controlled aerobic conditions with carefully regulated temperature, pH, and nutrient supply to maximize product formation while minimizing by-product generation.

Chemical Strecker synthesis provides an alternative route for amino acid production, particularly effective for compounds requiring specific stereochemical configurations [5]. This approach involves the reaction of aldehydes with hydrogen cyanide and ammonia in the presence of acid catalysts, followed by hydrolysis to yield the desired amino acid framework. While traditionally producing racemic mixtures, recent advances in asymmetric Strecker synthesis have enabled the selective formation of single enantiomers through the use of chiral auxiliaries and catalysts.

Protein hydrolysis extraction offers a sustainable approach for obtaining specific amino acids from natural sources [3]. This method exploits differences in physicochemical properties such as chemical affinity and pH stability to separate and purify target compounds. For cyclopentyl-containing amino acids, this approach typically yields 60-75% recovery rates while utilizing industrial by-products or waste materials as starting substrates.

Enzymatic synthesis has emerged as a highly selective method for producing pharmaceutical-grade amino acids [6]. This approach employs specific enzymes such as aminotransferases, dehydrogenases, and lyases to catalyze the formation of amino acid bonds with high regio- and stereoselectivity. The mild reaction conditions and high substrate specificity make enzymatic synthesis particularly attractive for producing complex amino acid derivatives that would be difficult to obtain through traditional chemical methods.

Catalytic amination from biomass-derived intermediates represents a rapidly developing field for sustainable amino acid production [6]. This methodology involves the direct conversion of α-hydroxyl acids or ketones to amino acids through catalytic processes that utilize renewable feedstocks. Recent developments have demonstrated the successful production of alanine, leucine, aspartic acid, and phenylalanine from glucose and biomass-derived α-hydroxyl acids, offering yields of 75-85% with potential for industrial scale-up.

Synthetic RouteTarget Amino AcidsYield (%)Key AdvantagesIndustrial Scale
Fermentation-Based ProductionL-Glutamate, L-Lysine, L-Threonine85-95Enantiopure L-form, mild conditionsMulti-thousand tons/year
Chemical Strecker SynthesisGlycine, D,L-Alanine, D,L-Methionine70-85Simple procedure, cost-effectiveHundred tons/year
Protein Hydrolysis ExtractionL-Cysteine, L-Leucine, L-Tyrosine60-75Utilizes waste productsHundred tons/year
Enzymatic SynthesisL-Aspartic acid, L-Phenylalanine80-90High selectivity, mild conditionsTens of tons/year
Catalytic AminationVarious α-amino acids from biomass75-85Renewable feedstock, rapid synthesisPilot to commercial scale

Asymmetric Catalysis for Enantioselective Synthesis

The synthesis of enantiopure (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid requires sophisticated asymmetric catalytic approaches that ensure the formation of the desired stereoisomer with high enantiomeric excess. Contemporary asymmetric catalysis has revolutionized the field of amino acid synthesis by providing access to single enantiomers through highly selective transformations.

Chiral Dirhodium Complex-Mediated Reactions

Chiral dirhodium carboxylate complexes have established themselves as premier catalysts for asymmetric amino acid synthesis through carbene and nitrene insertion reactions [7] [8]. These paddle-wheel complexes, particularly those bearing axially chiral amino acid derivatives, provide well-defined asymmetric environments around the catalytically active rhodium centers [8]. Recent developments have focused on dirhodium complexes bearing axially chiral binaphthyl amino acid ligands, which achieve conformational control through chalcogen-bonding interactions between sulfur and oxygen atoms in each ligand.

The catalytic mechanism involves the formation of rhodium-carbenoid intermediates from diazo compounds, followed by stereoselective insertion into carbon-hydrogen bonds [9]. Research has demonstrated that dirhodium complexes with enantiopure phosphine-phosphite ligands can achieve enantioselectivities of 90-97% in the synthesis of functionalized amino acids [10]. The catalyst loading can be reduced to as low as 0.01 mol% while maintaining excellent selectivity, making this approach economically viable for industrial applications [11].

For the synthesis of cyclopentyl-containing amino acid derivatives, dirhodium-catalyzed asymmetric intramolecular carbon-hydrogen insertion reactions have proven particularly effective [8]. The reaction proceeds through a highly diastereoselective pathway that yields cis-α,β-diaryl γ-lactones with excellent stereochemical control. The methodology has been successfully applied to the total synthesis of naturally occurring γ-lactones, demonstrating its robustness and general applicability.

Stereoselective [3+2]-Cycloaddition Strategies

Stereoselective [3+2] cycloaddition reactions represent a powerful strategy for constructing densely substituted pyrrolidine rings and other heterocyclic amino acid derivatives [12] [13]. These reactions typically involve the formation of azomethine ylides from amino acid precursors, followed by cycloaddition with appropriate dipolarophiles to generate complex amino acid frameworks.

Recent advances in asymmetric [3+2] cycloaddition have demonstrated the synthesis of densely substituted pyrrolidines with excellent diastereoselectivity and regioselectivity [12]. The methodology employs chiral N-tert-butanesulfinylazadienes as key intermediates, which undergo cycloaddition with various dipolarophiles to yield cycloadducts in moderate to good yields with high to excellent diastereomeric ratios.

Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides have been extensively developed for the synthesis of complex amino acid derivatives [13]. These reactions utilize chiral metal complexes, particularly those based on silver acetate with chiral phosphine ligands, to achieve excellent yields and enantioselectivities. The methodology has been successfully applied to the synthesis of spiro-compounds, nitrogen-bridged bicyclic scaffolds, and complex molecules with multiple stereocenters.

The decarboxylative [3+2] cycloaddition of amino acids provides an alternative approach for generating azomethine ylides without the need for pre-formed ylide precursors [14]. This methodology has been applied to double cycloaddition processes, where amino acids undergo sequential [3+2] cycloadditions to generate complex polycyclic structures with multiple stereocenters.

Enzymatic Resolution Techniques

Enzymatic resolution remains one of the most reliable methods for obtaining enantiopure amino acids with high enantiomeric excess [15] [16]. This approach takes advantage of the inherent selectivity of enzymes to preferentially transform one enantiomer of a racemic mixture while leaving the other unchanged.

The most widely employed enzymatic resolution techniques involve the use of hydrolytic enzymes such as lipases, esterases, and aminoacylases [17]. These enzymes selectively hydrolyze ester or amide derivatives of amino acids, allowing for the separation of enantiomers through conventional physical and chemical methods. The process typically begins with the derivatization of racemic amino acids into their corresponding esters or N-acylated derivatives, followed by enzymatic hydrolysis under carefully controlled conditions.

Aminoacylase-based resolution has proven particularly effective for amino acid enantiomer separation [18]. The enzyme demonstrates high specificity toward L-amino acid derivatives while showing little or no activity toward D-amino acid substrates. This selectivity allows for the production of optically pure L-amino acids from racemic N-acylated precursors with yields exceeding 95% and enantiomeric excesses greater than 99%.

Recent developments in enzymatic resolution have focused on improving the efficiency and scope of these transformations [19]. Kinetic analysis of enzymatic chiral resolution through progress curve evaluation has provided insights into optimizing reaction conditions and predicting the outcomes of resolution processes. The methodology enables the determination of kinetic parameters for both enantiomers and the enantioselectivity of the enzyme from a single progress curve measurement.

Modern biotechnology approaches have enabled the development of engineered enzymes with enhanced selectivity and broader substrate scope [20]. These systems can achieve theoretical yields approaching 100% through dynamic kinetic resolution, where rapid in situ racemization of the substrate is coupled with selective enzymatic transformation of one enantiomer.

Catalytic MethodCatalyst SystemEnantioselectivity (% ee)Substrate ScopeTemperature (°C)
Chiral Dirhodium ComplexRh₂(carboxylate)₄ complexes90-97Diazo compounds20-80
Stereoselective [3+2] CycloadditionMetal-azomethine ylide systems85-95Azomethine ylides0-60
Enzymatic ResolutionLipases, Aminoacylases95-99Racemic amino acid esters30-70
Chiral Auxiliary-MediatedOxazolidinone derivatives92-98Glycine equivalents-78 to 25
Organocatalytic ApproachesProline-based catalysts88-99Ketones and imines0-40

Post-Synthetic Modifications and Derivative Generation

Post-synthetic modification represents a crucial aspect of amino acid derivative chemistry, enabling the introduction of additional functional groups and the fine-tuning of molecular properties after the initial synthesis of the amino acid core structure. These transformations are particularly important for the development of pharmaceutical intermediates and bioactive compounds that require specific functionalization patterns.

The fluorenylmethoxycarbonyl protecting group in (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid serves as both a protective element and a handle for further synthetic elaboration [21] [22]. The Fmoc group can be selectively removed under mild basic conditions using piperidine, revealing the free amino group for subsequent transformations. This deprotection strategy is fundamental to solid-phase peptide synthesis protocols and allows for the sequential incorporation of the amino acid into larger peptide structures.

Chemical mutagenesis approaches have enabled the selective post-expression interconversion of amino acid residues [23]. These methodologies allow for the modification of specific amino acid side chains through controlled chemical transformations, providing access to unnatural amino acid derivatives that are not accessible through standard synthetic routes. Dehydroalanine has emerged as a particularly versatile intermediate in these transformations, serving as an acceptor for various nucleophiles to generate diverse amino acid side chains.

Palladium-catalyzed carbon-hydrogen functionalization has revolutionized the post-synthetic modification of aromatic amino acids [24]. Using picolinamide as a directing group, various transformations including arylation, alkylation, alkynylation, halogenation, alkoxylation, and acyloxylation can be performed with high selectivity and broad functional group compatibility. These reactions provide rapid access to diverse phenyl-based amino acid derivatives with moderate to high yields.

Advanced synthetic strategies have been developed for the synthesis of non-proteinogenic amino acids through direct photo-mediated carbon-hydrogen functionalization [25]. These methodologies enable the rapid transformation of proteinogenic amino acid derivatives into complex non-natural structures through selective activation of specific carbon-hydrogen bonds. The protocols demonstrate excellent functional group tolerance and can be extended to the functionalization of amino acid-containing peptides.

Posttranslational modification chemistry has provided inspiration for the development of synthetic methods that introduce phosphorylation, methylation, acetylation, and other biologically relevant modifications [26] [22]. These transformations typically require specialized reagents and protecting group strategies to ensure selective modification of the desired functional groups while preserving the integrity of the amino acid framework.

Advanced Analytical Characterization Techniques

The development and optimization of synthetic methodologies for (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid requires sophisticated analytical techniques capable of providing detailed structural and stereochemical information. Modern analytical chemistry has evolved to provide highly sensitive and selective methods for amino acid characterization that are essential for quality control in pharmaceutical manufacturing.

Chiral High-Performance Liquid Chromatography represents the gold standard for enantiomeric purity determination in amino acid synthesis [27] [28]. Modern chiral stationary phases, particularly those based on macrocyclic antibiotics such as teicoplanin, provide excellent separation of amino acid enantiomers with resolution factors greater than 1.5. The methodology typically employs gradient elution systems with polar organic modifiers and ion-pairing agents to optimize retention and selectivity.

Two-dimensional heart-cutting liquid chromatography has emerged as a powerful technique for the separation and analysis of amino acid enantiomers in complex matrices [27]. This approach combines achiral separation in the first dimension with enantioselective separation in the second dimension, enabling the simultaneous determination of both the identity and enantiomeric purity of amino acid components. The methodology has been successfully applied to dietary supplements and pharmaceutical formulations with excellent precision and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry provides unparalleled sensitivity and selectivity for amino acid quantification [29] [30]. Modern instrumentation employs multiple reaction monitoring techniques to achieve detection limits in the nanogram per milliliter range while maintaining excellent linearity across wide concentration ranges. The methodology has been optimized for plasma amino acid analysis with correlation coefficients ranging from 0.91 to 0.99 and recovery rates between 92.1% and 108.2%.

Hydrophilic Interaction Liquid Chromatography coupled with mass spectrometry has revolutionized the analysis of underivatized amino acids [31]. This approach takes advantage of the polar nature of amino acids to achieve retention and separation on polar stationary phases while maintaining compatibility with mass spectrometric detection. The methodology provides excellent peak shapes and separation efficiency for complex amino acid mixtures without the need for chemical derivatization.

Nuclear Magnetic Resonance spectroscopy continues to play a crucial role in structural characterization and purity assessment [32]. Fluorine-19 Nuclear Magnetic Resonance has been developed as a specialized technique for simultaneous amino acid detection using fluorinated derivatizing agents. This approach provides highly transparent signals with low background interference, making it particularly suitable for analyzing amino acids in complex biological matrices.

TechniqueDetection MethodSensitivity (LOD)Separation ResolutionAnalysis Time (min)Key Applications
Chiral HPLCUV/Fluorescence0.1-1.0 μg/mLRs > 1.520-60Enantiomeric purity
LC-MS/MSMultiple Reaction Monitoring0.01-0.1 μg/mLBaseline separation15-30Quantitative analysis
Two-dimensional HPLCFluorescence/MS0.05-0.5 μg/mLRs > 0.9-1.545-90Complex matrix analysis
¹⁹F NMR AnalysisFluorine NMR1-10 μMChemical shift separation30-45Simultaneous detection
HILIC-MSElectrospray Ionization0.1-1.0 μg/mLGood peak shape25-45Underivatized analysis

Scalability Challenges and Process Intensification

The transition from laboratory-scale synthesis to industrial production of (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid presents numerous challenges that require innovative solutions through process intensification and optimization strategies. These challenges encompass technical, economic, and environmental considerations that must be addressed to achieve commercially viable manufacturing processes.

Scale-up complexity represents one of the most significant challenges in amino acid manufacturing [33] [34]. Heat and mass transfer limitations become increasingly problematic as reactor sizes increase, potentially leading to decreased selectivity and yield. Continuous flow reactors have emerged as a promising solution to these challenges, providing better control over reaction parameters and enabling seamless scale-up from laboratory to production scale [35]. These systems offer enhanced mixing efficiency, superior heat transfer, and improved temperature control, minimizing the risk of side reactions and maintaining product quality.

Cost reduction remains a critical driver for process intensification in amino acid manufacturing [34]. The high cost of chiral catalysts and specialized reagents can make asymmetric synthesis economically prohibitive at industrial scale. Recent research has focused on developing catalyst recycling systems that can achieve greater than 95% catalyst recovery while maintaining catalytic activity [36]. Immobilized catalysts and heterogeneous catalytic systems offer additional advantages by facilitating catalyst separation and reuse.

Process integration through telescoped reactions represents a promising approach for reducing manufacturing costs and complexity [35]. These methodologies combine multiple synthetic steps in a single continuous process, eliminating the need for intermediate isolation and purification. Recent studies have demonstrated that telescoped processes can reduce the number of required experiments for optimization from 20 to 12, while achieving similar or improved yields compared to stepwise approaches.

Catalyst stability and deactivation issues present ongoing challenges in large-scale amino acid synthesis [36]. Extended reaction times and harsh operating conditions can lead to catalyst degradation, resulting in decreased productivity and increased costs. Advanced catalyst design strategies, including the development of more robust ligand systems and the use of protective additives, have shown promise in addressing these limitations.

Product purification represents a major cost driver in amino acid manufacturing, often accounting for the largest portion of production expenses [6]. Traditional separation methods require significant energy inputs and generate substantial amounts of waste salts. Membrane-based separation technologies, including membrane distillation and selective permeation, offer more energy-efficient alternatives that can concentrate amino acid products while enabling reagent recycling.

The implementation of Quality-by-Design principles has become essential for modern pharmaceutical manufacturing [37]. This approach requires thorough understanding and control of critical process parameters and critical quality attributes throughout the manufacturing process. Process Analytical Technology enables real-time monitoring and control of key process variables, ensuring consistent product quality and reducing the risk of batch failures.

Environmental sustainability considerations are increasingly important in amino acid manufacturing [38]. The development of carbon-negative synthesis methods represents a significant advancement in this area, where the production process actually removes more carbon dioxide from the atmosphere than it generates. Recent research has demonstrated the feasibility of producing essential amino acids using carbon dioxide as a feedstock, offering both economic and environmental benefits.

Challenge CategorySpecific IssuesCurrent SolutionsTarget ImprovementsTechnology Readiness
Scale-up ComplexityHeat/mass transfer limitationsContinuous flow reactors10-fold throughput increasePilot scale demonstrated
Cost ReductionExpensive chiral catalystsCatalyst recycling systems50% cost reductionLaboratory scale
Catalyst StabilityCatalyst deactivation over timeImmobilized catalysts>95% catalyst recoveryCommercial implementation
Product PurificationSeparation of enantiomersMembrane-based separation>99% purity in one stepDevelopment stage
Process IntegrationMulti-step process coordinationTelescoped reactions30% time reductionProof of concept

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

407.20965841 g/mol

Monoisotopic Mass

407.20965841 g/mol

Heavy Atom Count

30

Dates

Last modified: 01-05-2024

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